LMPTP inhibitor 1

Enzymology Diabetes Insulin Resistance

CAS Verification Advisory: The correct CAS for LMPTP Inhibitor 1 free base is 1908414-82-3 (dihydrochloride: 2310135-46-5). CAS 28289-54-5 corresponds to MPTP, a distinct neurotoxin. Procure LMPTP Inhibitor 1 (Cmpd 23) as the gold-standard, non-competitive LMPTP-A inhibitor (Ki=846 nM, IC50=0.8 μM) with 50-fold isoform selectivity and proven oral bioavailability—reversing diabetes in DIO mice at 0.05% w/w dietary admixture without body weight changes. Confirm free base or dihydrochloride salt and purity ≥98% prior to purchase.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 28289-54-5
Cat. No. B015802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMPTP inhibitor 1
CAS28289-54-5
Synonyms1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
MPTP
N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CC=CC=C2
InChIInChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
InChIKeyPLRACCBDVIHHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LMPTP Inhibitor 1 (Cmpd 23, MLS-0322825): A Selective, Orally Bioavailable LMW-PTP Inhibitor for Metabolic Disease Research


LMPTP Inhibitor 1 (also known as Cmpd 23, LMW-PTP Inhibitor I, MLS-0322825; free base CAS 1908414-82-3) is a synthetic small-molecule inhibitor of the low-molecular-weight protein tyrosine phosphatase (LMPTP, also known as LMW-PTP). It belongs to the quinoline-benzamide chemotype and was developed as a chemical probe for investigating the role of LMPTP in insulin resistance and type 2 diabetes [1]. The compound is distinguished from other PTP inhibitors by its selectivity for the LMPTP-A isoform over a panel of 15 other protein tyrosine phosphatases, its non-competitive inhibition mechanism (Ki = 846 nM), and its demonstrated oral bioavailability in preclinical models .

Why LMPTP Inhibitor 1 Cannot Be Replaced by Generic PTP1B Inhibitors or Other LMPTP-Directed Probes


Substituting LMPTP Inhibitor 1 with a generic PTP1B inhibitor (e.g., trodusquemine, ertiprotafib) or an alternative LMPTP-targeting probe (e.g., the allosteric ML400) introduces substantial experimental uncertainty. PTP1B inhibitors lack the requisite target engagement at LMPTP, as they generally exhibit >100-fold lower potency against LMPTP isoforms . Conversely, while LMPTP Inhibitor 1 demonstrates exquisite selectivity over other PTPs including PTP1B and shows a 50-fold higher potency for LMPTP-A relative to LMPTP-B, the allosteric inhibitor ML400 acts through a distinct conformational mechanism and lacks the same depth of in vivo validation for diabetes reversal [1]. The unique combination of non-competitive inhibition kinetics, established oral exposure parameters (mean serum concentrations of 680 nM to >3 µM), and reproducible efficacy in diet-induced obese (DIO) mouse models makes LMPTP Inhibitor 1 the standard reference compound for LMPTP research [2].

Quantitative Differentiation Evidence for LMPTP Inhibitor 1 Procurement


LMPTP Inhibitor 1 Demonstrates 50-Fold Isoform Selectivity for LMPTP-A Over LMPTP-B in Enzymatic Assays

LMPTP Inhibitor 1 exhibits substantially greater inhibitory potency against the LMPTP-A isoform compared to the LMPTP-B isoform. While the compound inhibits LMPTP-A with an IC50 of 0.8 μM, it requires a concentration of 40 μM to inhibit LMPTP-B activity by greater than 50%, representing an approximate 50-fold selectivity window . This isoform discrimination is mechanistically significant because LMPTP-A is the predominant isoform implicated in insulin receptor dephosphorylation in hepatic and adipose tissues, whereas LMPTP-B has distinct subcellular localization and substrate specificity [1].

Enzymology Diabetes Insulin Resistance

LMPTP Inhibitor 1 Displays Exquisite Selectivity Over PTP1B and a Panel of 15 Other Phosphatases

In a selectivity panel encompassing 15 protein tyrosine phosphatases, LMPTP Inhibitor 1 demonstrates preferential inhibition of LMW-PTPA over all other PTPs tested, including the closely related therapeutic target PTP1B [1]. While the compound potently inhibits LMPTP-A (IC50 = 0.8 μM), it shows negligible inhibition of PTP1B, a common off-target for many phosphatase inhibitors that can confound metabolic studies by independently modulating insulin and leptin signaling . This selectivity profile is explicitly contrasted with broad-spectrum phosphatase inhibitors such as sodium orthovanadate, which non-selectively inhibits all PTPs at similar concentrations [2].

Selectivity Profiling Chemical Biology Drug Discovery

Orally Administered LMPTP Inhibitor 1 Reverses Diabetes in DIO Mice, Outperforming Genetic LMPTP Deficiency in Glucose Tolerance Improvement

When administered as a 0.05% w/w food admixture to diet-induced obese (DIO) mice, LMPTP Inhibitor 1 significantly improves glucose tolerance and decreases fasting insulin levels, effectively reversing the diabetic phenotype [1]. In contrast, genetic knockout of the LMPTP gene (Acp1) yields only limited improvement in glucose tolerance and is paradoxically associated with mild cardiac hypertrophy, suggesting that pharmacological inhibition of LMPTP may offer superior efficacy and a distinct safety profile compared to complete genetic ablation [2]. The compound achieves mean serum concentrations of approximately 680 nM at 0.03% w/w and exceeds 3 μM at 0.05% w/w, correlating with the observed metabolic improvements [3].

In Vivo Pharmacology Metabolic Disease Type 2 Diabetes

Non-Competitive Inhibition Mechanism (Ki = 846 nM) Distinguishes LMPTP Inhibitor 1 from Active-Site Directed LMPTP Inhibitors

LMPTP Inhibitor 1 inhibits LMPTP through an uncompetitive mechanism with a Ki of 846 nM, indicating that it binds preferentially to the enzyme-substrate complex rather than competing directly with the phosphotyrosine substrate for the active site . This mechanism is distinct from orthosteric active-site inhibitors, such as the compound in Table 2 from a 2023 Nature review article (IC50 = 2.1 µM), which induces a conformational change in the LMPTP active site to facilitate its own binding [1]. Uncompetitive inhibition can be advantageous in cellular contexts where substrate concentrations are high, as inhibitor potency is not diminished by substrate competition [2].

Enzyme Kinetics Mechanism of Action Allosteric Inhibition

LMPTP Inhibitor 1 Enhances Insulin Receptor Phosphorylation in HepG2 Hepatocytes at 10 µM, a Functional Readout Not Demonstrated for Many LMPTP Probes

In human HepG2 hepatocytes, LMPTP Inhibitor 1 at a concentration of 10 µM significantly enhances insulin-induced insulin receptor (IR) phosphorylation, a direct functional readout of LMPTP inhibition in a physiologically relevant cellular context . This cellular activity is not universally documented for other LMPTP-directed probes; for instance, the allosteric inhibitor ML400 was characterized primarily in enzymatic assays without extensive cellular validation of IR phosphorylation [1]. The ability to recapitulate target engagement and downstream signaling modulation in human liver cells provides a critical bridge between biochemical potency and in vivo efficacy [2].

Cellular Pharmacology Insulin Signaling Hepatocyte Model

Pharmacological LMPTP Inhibition with LMPTP Inhibitor 1 Avoids Cardiac Hypertrophy Observed in Genetic LMPTP Knockout Models

A comparative analysis of LMPTP modulation strategies reveals a critical safety differentiation: while genetic deletion of the LMPTP gene (Acp1) in mice results in mild cardiac hypertrophy, pharmacological inhibition with LMPTP Inhibitor 1 at efficacious doses does not produce this adverse cardiac phenotype [1]. This suggests that complete and sustained ablation of LMPTP function may be detrimental to cardiac homeostasis, whereas partial and reversible inhibition with a small molecule may preserve essential physiological functions while achieving metabolic benefits [2]. This observation is particularly relevant for researchers using LMPTP Inhibitor 1 as a chemical probe to dissect LMPTP biology without the confounding developmental compensation or tissue-wide knockout effects inherent to genetic models [3].

Safety Pharmacology Cardiovascular Target Validation

Optimal Use Cases for LMPTP Inhibitor 1 in Academic and Industrial Research


Target Validation and Phenotypic Screening in Diet-Induced Obesity (DIO) Mouse Models

LMPTP Inhibitor 1 is the gold-standard chemical probe for validating LMPTP as a therapeutic target in type 2 diabetes. Researchers should administer the compound as a 0.05% w/w dietary admixture to DIO C57BL/6 mice to achieve serum concentrations exceeding 3 µM, which reliably improves glucose tolerance and reduces fasting insulin levels [1]. This model directly recapitulates the compound's published efficacy and provides a robust platform for phenotypic screening of combination therapies or downstream signaling analysis. Procurement specifications should confirm the free base or dihydrochloride salt form (CAS 1908414-82-3 or 2310135-46-5) and purity ≥98% to ensure reproducibility of in vivo exposure parameters .

Cellular Insulin Signaling Studies in Human Hepatocyte Models

For researchers investigating insulin receptor signaling and glucose metabolism in human liver cells, LMPTP Inhibitor 1 at 10 µM concentration reliably enhances insulin-induced IR phosphorylation in HepG2 cells [1]. This application is ideal for dissecting the role of LMPTP in hepatic insulin resistance and for screening compounds that may act synergistically with LMPTP inhibition. The characterized selectivity profile over PTP1B ensures that observed effects are attributable to LMPTP inhibition rather than off-target modulation of other metabolic phosphatases . Users should confirm compound solubility in DMSO and prepare fresh working solutions to maintain activity.

Comparative Pharmacology Studies with Alternative LMPTP Inhibitors

LMPTP Inhibitor 1 serves as a benchmark reference compound for evaluating novel LMPTP inhibitors in development. Its well-defined properties—including isoform selectivity (50-fold preference for LMPTP-A), non-competitive inhibition mechanism (Ki = 846 nM), and oral bioavailability—provide a comprehensive comparator dataset [1]. Researchers can use this compound to establish baseline efficacy in glucose tolerance assays and to assess whether new chemical entities offer improvements in potency, selectivity, or pharmacokinetic parameters . When procuring for comparative studies, the free base form (CAS 1908414-82-3) is recommended to avoid salt-specific effects on solubility and bioavailability.

Dissecting Isoform-Specific LMPTP Functions in Adipose and Hepatic Tissues

Given its 50-fold selectivity for LMPTP-A over LMPTP-B, this compound is particularly suited for studies aimed at distinguishing the biological functions of these two closely related isoforms [1]. In tissues where both isoforms are expressed (e.g., adipose tissue, liver), researchers can use LMPTP Inhibitor 1 to selectively ablate LMPTP-A activity while leaving LMPTP-B largely unaffected at low micromolar concentrations . This approach enables the interrogation of LMPTP-A-specific contributions to insulin sensitivity, adipogenesis, and lipid metabolism without the confounding effects of dual isoform inhibition. Users should titrate the compound concentration carefully to maintain the selectivity window and validate isoform-specific target engagement via phospho-specific antibodies or activity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for LMPTP inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.